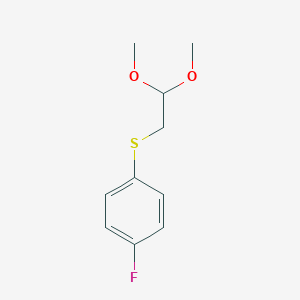
(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane is an organic compound that features a fluorinated phenyl group attached to a thioether and an acetaldehyde dimethyl acetal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane typically involves the reaction of 4-fluorothiophenol with acetaldehyde dimethyl acetal under specific conditions. One common method involves the use of a base such as pyridine to facilitate the reaction. The reaction is usually carried out in an organic solvent like diethyl ether at room temperature for 1.5 to 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds and thioethers.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving thioethers and fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane involves its interaction with various molecular targets. The thioether group can participate in redox reactions, while the fluorinated phenyl group can influence the compound’s binding affinity to specific proteins or enzymes. The acetaldehyde dimethyl acetal moiety can undergo hydrolysis to release acetaldehyde, which can further react with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Shares the fluorinated phenyl and thioether groups but lacks the acetaldehyde dimethyl acetal moiety.
Acetaldehyde dimethyl acetal: Contains the acetaldehyde dimethyl acetal moiety but lacks the fluorinated phenyl and thioether groups.
Uniqueness
(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane is unique due to the combination of its fluorinated phenyl, thioether, and acetaldehyde dimethyl acetal groups.
Properties
Molecular Formula |
C10H13FO2S |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethylsulfanyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H13FO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 |
InChI Key |
GUTJWPQMFDORSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(CSC1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














